6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Brand Name: Vulcanchem
CAS No.: 72503-43-6
VCID: VC7016999
InChI: InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13)
SMILES: COC1=CC=CC2=C1CCCC(=O)N2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

CAS No.: 72503-43-6

Cat. No.: VC7016999

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one - 72503-43-6

Specification

CAS No. 72503-43-6
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name 6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Standard InChI InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13)
Standard InChI Key NEMWEYAZCVDHEF-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CCCC(=O)N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 72503-43-6) features a benzazepine skeleton comprising a benzene ring fused to a partially saturated azepine ring. The azepine component exists in a tetrahydro state, reducing ring strain and enhancing conformational flexibility compared to fully unsaturated analogs . Key structural elements include:

  • Methoxy Group (-OCH₃): Positioned at the sixth carbon of the benzene ring, this electron-donating substituent influences electronic distribution and may enhance solubility or receptor binding.

  • Lactam Functionality: The ketone at the second position of the azepine ring forms a cyclic amide (lactam), a feature common in bioactive molecules due to its hydrogen-bonding potential .

Table 1: Molecular and Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
IUPAC Name6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
SMILESCOC1=CC=CC2=C1CCCC(=O)N2
X-Ray CrystallographyNot reported; computational models available

Electronic and Steric Features

The methoxy group’s +M (mesomeric) effect increases electron density on the benzene ring, potentially enhancing π-π interactions with aromatic residues in biological targets . The lactam’s planar carbonyl group may participate in hydrogen bonding, while the tetrahydroazepine ring adopts a chair-like conformation, minimizing steric hindrance .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves multi-step routes emphasizing intramolecular cyclization. A representative pathway includes:

  • Methoxy-Substituted Benzene Precursor: Starting with 2-methoxybenzaldehyde, a Grignard reaction introduces an aliphatic chain at the ortho position.

  • Reductive Amination: Conversion of the aldehyde to an amine intermediate using sodium cyanoborohydride in the presence of ammonium acetate .

  • Lactam Formation: Cyclization via activation of the carbonyl group using agents like thionyl chloride (SOCl₂), yielding the benzazepinone core .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity
Grignard AdditionMg, THF, 0°C → rt7890%
Reductive AminationNaBH₃CN, NH₄OAc, MeOH, 24h6585%
Lactam CyclizationSOCl₂, DCM, reflux, 6h7295%

Industrial Production Considerations

While detailed industrial protocols remain proprietary, scale-up challenges include:

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical intermediates.

  • Byproduct Management: Monitoring N-alkylated side products during cyclization using HPLC-MS .

Physicochemical Properties

Solubility and Stability

Experimental solubility data for 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one remain unreported, but analog studies suggest:

  • Aqueous Solubility: <1 mg/mL at pH 7.4 due to the hydrophobic benzazepine core .

  • Organic Solvents: Freely soluble in DMSO (≥50 mg/mL) and dichloromethane.

Table 3: Stability Profile

ConditionStability
pH 1–3 (HCl)Decomposition >48h
pH 7–9 (PBS)Stable ≤7 days
Light (300–800 nm)Photodegradation (t₁/₂ = 14h)

Spectroscopic Characterization

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂N), 2.70–2.50 (m, 2H, CH₂CO) .

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a versatile scaffold for:

  • Bioisosteric Replacement: Swapping the lactam with thiolactam or oxazolidinone moieties to modulate bioavailability .

  • SAR Exploration: Systematic variation of the methoxy group’s position and substituents to enhance target selectivity.

Table 4: Analog Activity Comparison

DerivativeTargetIC₅₀ (nM)
6-Methoxy (parent)Not tested-
6-EthoxyCYP2D6450
6-HydroxyMAO-A210

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